Structural Isomerism: Benzylic vs. Aryl Sulfonamide Topology
The target compound (CAS 1797330-94-9) incorporates a phenylmethanesulfonamide group (Ph-CH₂-SO₂-NH-), whereas its closest structural isomer, N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797813-25-2), contains a benzenesulfonamide (Ph-SO₂-NH-) directly attached to the methylene linker. This CH₂ insertion in the target compound increases the rotatable bond count by one (from 5 to 6), reduces the sulfonamide NH acidity (estimated pKa shift of +0.5 to +1.0 units due to the electron-donating benzyl group vs. electron-withdrawing aryl), and elevates computed logP by approximately +0.3 to +0.5 log units relative to the benzenesulfonamide isomer. These physicochemical differences are predicted to affect passive membrane permeability, plasma protein binding, and CYP-mediated metabolic stability [1]. The isomer also bears a 6-methyl substituent on the pyrimidine ring, which further alters steric complementarity with kinase hinge regions. Although no head-to-head bioactivity comparison of these two isomers has been published, the established SAR for related kinase inhibitor chemotypes indicates that such connectivity changes routinely shift IC₅₀ values by 10- to 100-fold [2].
| Evidence Dimension | Structural topology and predicted physicochemical properties |
|---|---|
| Target Compound Data | Phenylmethanesulfonamide (Ph-CH₂-SO₂-NH-); 6 rotatable bonds; predicted cLogP ≈ 2.8–3.2; predicted tPSA ≈ 87 Ų |
| Comparator Or Baseline | CAS 1797813-25-2: Benzenesulfonamide (Ph-SO₂-NH-); 5 rotatable bonds; predicted cLogP ≈ 2.3–2.7; predicted tPSA ≈ 87 Ų; 6-methyl on pyrimidine |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5; Δ rotatable bonds = +1; sulfonamide NH pKa elevated by ~0.5–1.0 units (predicted) |
| Conditions | In silico prediction based on SMILES: C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 (target) vs. benzenesulfonamide isomer SMILES |
Why This Matters
Procurement of the incorrect isomer would confound SAR studies, as the altered lipophilicity, hydrogen-bond donor acidity, and pyrimidine substitution pattern are each independently capable of shifting kinase selectivity and cellular potency by orders of magnitude.
- [1] Calculated physicochemical properties derived from SMILES notation: C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 (InChI Key: WKRDVJXBMVBELW-UHFFFAOYSA-N). Predicted using standard cheminformatics algorithms (cLogP, tPSA). View Source
- [2] Nerviano Medical Sciences S.R.L. N-(Substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. US Patent 11,491,158 B2. 2022. View Source
